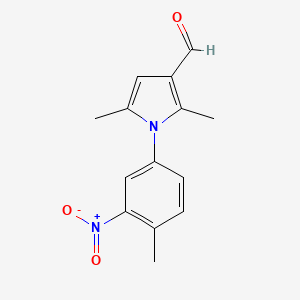

2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Description

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a pyrrole-based aldehyde derivative featuring a 4-methyl-3-nitrophenyl substituent at the 1-position of the pyrrole ring. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups on the aryl ring, which may modulate electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-4-5-13(7-14(9)16(18)19)15-10(2)6-12(8-17)11(15)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORPVVJNGMPWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983389 | |

| Record name | 2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6478-47-3 | |

| Record name | 2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-nitrobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or hydrazine hydrate (N₂H₄·H₂O) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or oxidized derivatives |

| Reduction | Nitro group can be reduced to amino groups |

| Substitution | Electrophilic/nucleophilic substitutions occur at aromatic or pyrrole rings |

Biological Activities

Research indicates potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cells.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy .

Pharmaceutical Development

The compound is explored as a lead candidate for new pharmaceuticals due to its unique structural features that may interact with biological targets effectively. Its derivatives are being studied for their potential use in treating various diseases, including cancer and bacterial infections .

Material Science

In industry, this compound is utilized in the development of advanced materials such as polymers and dyes. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Ring

The position and nature of substituents on the aryl ring significantly influence physicochemical and biological properties. Key analogs include:

2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde

- Structural Difference : Lacks the 4-methyl group on the phenyl ring.

- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound. This analog is commercially available (priced at €277.00/g), suggesting its utility as a synthetic intermediate .

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Structural Difference : Features a cyclohexyl group instead of an aryl substituent.

- Impact : The cyclohexyl moiety increases steric bulk and hydrophobicity, which may improve membrane permeability in biological assays. NMR data for this compound (δ 9.19 ppm for the aldehyde proton) provide a reference for comparing electronic environments in related aldehydes .

1-(4-Chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Spectroscopic and Physical Properties

Key spectral data for comparison (Table 1):

The target compound’s aldehyde proton is expected to resonate near δ 9.2–9.5 ppm, similar to analogs, but shifted slightly due to the 4-methyl group’s electron-donating effect.

Biological Activity

2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a compound belonging to the pyrrole family, recognized for its significant biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound features a five-membered pyrrole ring with two methyl groups and a nitrophenyl substituent. Its synthesis typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions, often utilizing strong acids such as hydrochloric or sulfuric acid to facilitate the reaction at elevated temperatures.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-methyl-3-nitrobenzaldehyde + 2,5-dimethylpyrrole | Acidic medium, heat | This compound |

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can significantly inhibit the growth of pancreatic cancer cells, with IC50 values reported in the micromolar range . The mechanism underlying this activity may involve modulation of key signaling pathways related to cell proliferation and survival.

Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties comparable to established antibiotics .

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets within cells:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components such as DNA and proteins, potentially leading to cytotoxic effects.

- Interaction with Enzymes : The compound may modulate enzyme activities involved in critical biochemical pathways, influencing processes such as apoptosis and cell cycle regulation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antiproliferative Activity : In vitro studies demonstrated significant reduction in cell viability in pancreatic ductal adenocarcinoma (PDAC) models. Specific derivatives exhibited IC50 values ranging from 0.23 mM to 12.2 mM against various cell lines .

- Antibacterial Testing : The compound was evaluated against multiple bacterial strains, showing promising results with MIC values indicating effective inhibition comparable to standard treatments .

Comparison with Related Compounds

When compared to similar pyrrole derivatives, this compound stands out due to its unique substitution pattern. This structural uniqueness contributes to its distinct reactivity and biological profile:

| Compound | Key Features |

|---|---|

| 2,5-Dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole | Contains both methyl and nitro groups |

| 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | Lacks an additional methyl group |

| 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole | Lacks the nitro group |

Q & A

Q. How can the molecular structure of 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole-3-carbaldehyde be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. Key steps include:

- Crystal Growth : Use slow evaporation of a solvent (e.g., ethanol or acetone) to obtain single crystals suitable for diffraction.

- Data Collection : Employ a MoKα radiation source (λ = 0.71073 Å) and measure parameters such as unit cell dimensions (e.g., monoclinic system with Å, Å, Å, and ) .

- Refinement : Use software like SHELXL for structure refinement, ensuring bond lengths and angles align with expected values (e.g., C–C bond lengths: 1.35–1.51 Å; C–N: 1.33–1.47 Å) .

Table 1 : Selected bond lengths and angles from analogous nitro-substituted pyrrole derivatives

| Bond/Angle | Value (Å/°) |

|---|---|

| O1–C5 (carbonyl) | 1.2080 Å |

| C3–H3 (pyrrole) | 0.9300 Å |

| N1–C1–C2 angle | 123.5° |

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Hazard Identification : The nitro group and aldehyde functionality may pose toxicity and reactivity risks. Consult safety data sheets (SDS) for analogous compounds (e.g., CAS 423753-42-8) to identify hazards like skin/eye irritation .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and ensure spill kits are available. In case of exposure, rinse affected areas with water and seek medical attention immediately .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of nitro-substituted pyrrole derivatives?

Methodological Answer: Non-covalent interactions (e.g., hydrogen bonds, π–π stacking) dictate packing efficiency. For example:

- Hydrogen Bonds : In analogous structures, C–H···O interactions (e.g., Å for C4–H4···O3) stabilize layers .

- Nitro-O Interactions : Nitro groups engage in O···Cg (π-system) contacts ( Å), contributing to 3D network stability .

- Hirshfeld Analysis : Quantify interaction contributions (e.g., O···H: 20%, C···H: 30%) using CrystalExplorer to map surfaces .

Table 2 : Key Hirshfeld surface metrics for nitro-pyrrole derivatives

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H | 20.1 |

| C···H | 30.5 |

Q. What computational methods are suitable for predicting electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra to validate predictions.

- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the nitro group, which lowers LUMO energy and enhances reactivity .

- Solvent Effects : Include PCM models to simulate solvent interactions (e.g., dielectric constant of ethanol) for accurate excited-state predictions .

Q. How can researchers resolve contradictions in experimental data (e.g., NMR vs. XRD results)?

Methodological Answer:

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies .

- Dynamic Effects : NMR may reflect time-averaged conformations, while XRD captures static structures. Use variable-temperature NMR to probe dynamic behavior .

- Error Analysis : Check for systematic errors in XRD refinement (e.g., high values > 5% indicate poor data quality) .

Q. What strategies optimize synthetic yields of this compound?

Methodological Answer:

- Catalysis : Use Pd-catalyzed cross-coupling for aryl-pyrrole bond formation, monitoring reaction progress via TLC or HPLC .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde derivative from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.